molecular formula C18H17N3O3 B2728667 2-hydroxy-9-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886894-29-7

2-hydroxy-9-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2728667
CAS RN: 886894-29-7
M. Wt: 323.352
InChI Key: BWSGYDWRJIEDEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-9-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O3 and its molecular weight is 323.352. The purity is usually 95%.
BenchChem offers high-quality 2-hydroxy-9-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-hydroxy-9-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Modification

Researchers have investigated the chemical modification of pyrido[1,2-a]pyrimidine derivatives to optimize their biological properties. For instance, Ukrainets et al. (2015) explored the methylation of the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides to enhance their analgesic properties. The study involved synthesizing the compounds through the reaction of benzylamines and ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, obtained by condensing 2-amino-4-methylpyridine with triethyl methanetricarboxylate. The analgesic properties of the synthesized compounds were evaluated using the "acetic acid writhing" model, with specific derivatives showing increased biological activity (Ukrainets et al., 2015).

Biological Properties and Applications

The modification of the pyrido[1,2-a]pyrimidine structure has shown potential in enhancing biological activities, such as analgesic effects. The mentioned study by Ukrainets et al. (2015) identified para-substituted derivatives with significantly increased analgesic activity, recommending further research on specific derivatives as potential new analgesics (Ukrainets et al., 2015).

Interaction with DNA

The interaction of related pyrido[1,2-a]pyrimidine derivatives with DNA has been explored, indicating potential applications in understanding molecular interactions and drug design. For example, a study on a related compound, 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride, revealed its interaction with calf thymus DNA (ctDNA), suggesting a groove mode of binding. This kind of interaction is crucial for designing compounds with specific biological activities, including potential therapeutic agents (Zhang et al., 2013).

properties

IUPAC Name

2-hydroxy-9-methyl-N-[(4-methylphenyl)methyl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-11-5-7-13(8-6-11)10-19-16(22)14-17(23)20-15-12(2)4-3-9-21(15)18(14)24/h3-9,23H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSGYDWRJIEDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N=C3C(=CC=CN3C2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-9-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

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